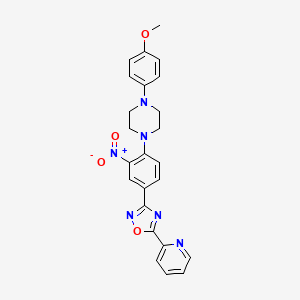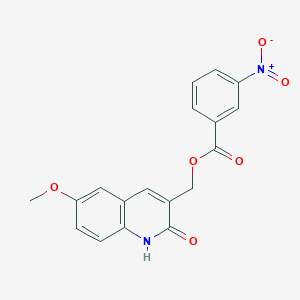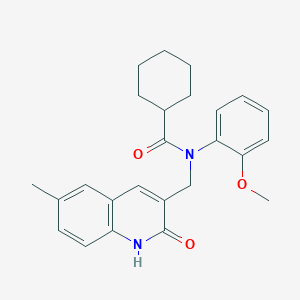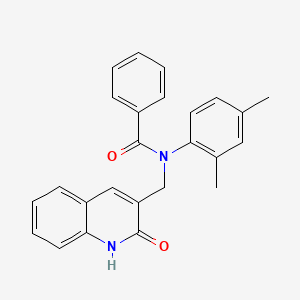
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2-ethoxyphenyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical name, ACDC.
作用機序
ACDC inhibits carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function, which is to convert carbon dioxide and water into bicarbonate and protons. By inhibiting carbonic anhydrase, ACDC can alter the pH balance in cells and tissues, which can have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
ACDC has been shown to have several biochemical and physiological effects in laboratory experiments. For example, it has been shown to reduce the growth of cancer cells in vitro by altering the pH balance in the cells. ACDC has also been shown to reduce intraocular pressure in animal models of glaucoma, which suggests that it may have potential therapeutic applications in the treatment of this disease.
実験室実験の利点と制限
One advantage of ACDC is that it is relatively easy to synthesize and purify. It also has a high potency as an inhibitor of carbonic anhydrase, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of ACDC is that it is not selective for a specific isoform of carbonic anhydrase, which can make it difficult to tease apart the specific effects of this enzyme in different tissues and cell types.
将来の方向性
There are several potential future directions for research on ACDC. One area of interest is the development of more selective inhibitors of carbonic anhydrase that can target specific isoforms of this enzyme. Another area of interest is the use of ACDC as a tool for studying the role of carbonic anhydrase in various physiological processes, such as acid-base balance and ion transport. Finally, there is potential for the development of ACDC-based therapies for diseases such as glaucoma and cancer, although more research is needed to determine the safety and efficacy of these treatments.
合成法
The synthesis method for ACDC involves several steps. The starting materials include cyclohexylamine, 3,4-dimethoxybenzenesulfonyl chloride, and 2-ethoxyphenylacetic acid. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The final product is purified using column chromatography.
科学的研究の応用
ACDC has been studied for its potential use as an inhibitor of an enzyme called carbonic anhydrase. This enzyme is involved in several physiological processes, including the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase has been shown to have potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O5S/c1-15(2)13-21-20(23)14-22(16-8-6-5-7-9-16)28(24,25)17-10-11-18(26-3)19(12-17)27-4/h10-12,15-16H,5-9,13-14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJAPXHBKOIVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





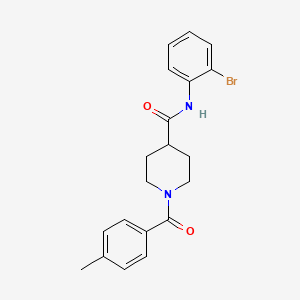

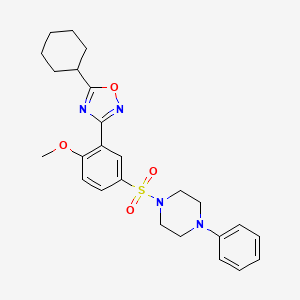
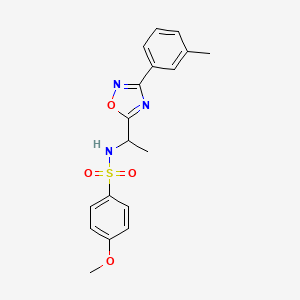
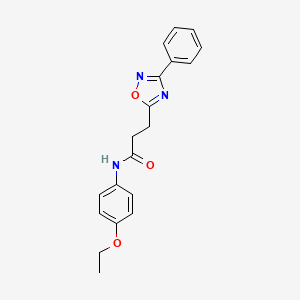
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-methylbenzoyl)piperidine-4-carboxamide](/img/structure/B7701386.png)
